CARM1 Inhibitory Potency: 4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine Scaffold vs. Unsubstituted Phenoxybenzylamine
The L-alanine amide derivative of the target compound (SGC2085) demonstrates a CARM1 IC50 of 50 nM, whereas the unsubstituted analog 4-phenoxybenzylamine (lacking both the 3,5-dimethylphenoxy substitution and the ortho-methyl group) shows no CARM1 inhibitory activity and instead inhibits NS3 protein with an IC50 of approximately 500 μM—a 10,000-fold difference in potency and a complete shift in target engagement [1].
| Evidence Dimension | CARM1 inhibitory potency |
|---|---|
| Target Compound Data | 50 nM (as SGC2085 derivative) |
| Comparator Or Baseline | 4-Phenoxybenzylamine: no CARM1 inhibition; NS3 IC50 ≈ 500 μM |
| Quantified Difference | >10,000-fold potency differential; complete target shift |
| Conditions | Recombinant CARM1 enzyme assay (SGC2085); FL NS3/4a assay (4-phenoxybenzylamine) |
Why This Matters
This differentiation ensures procurement of the correct scaffold for CARM1-targeted probe development and avoids misallocation of resources toward an inactive analog.
- [1] InvivoChem. SGC2085 Product Datasheet: CARM1 IC50 = 50 nM. View Source
